2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structure that combines elements of chromenone and benzodiazole, contributing to its diverse biological activities.
The compound can be synthesized through various organic reactions and is available from chemical suppliers and research institutions. Its molecular formula is with a molecular weight of approximately 424.4 g/mol. The compound is cataloged under the CAS number 19262-68-1.
This compound belongs to two main classes:
The synthesis of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions.
The molecular structure of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid |
| InChI Key | PHPRXVQZASEBSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)C1=C(C=CC=C1)C(=O)C2=C(NC(=O)C(=C2)N=C(C)C)C(=O)C(=C(C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)) |
The structural data indicates that this compound has a complex arrangement, which contributes to its interaction with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid involves several pathways:
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
| Reactivity | Reacts with strong oxidizing agents |
The applications of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-y]-1H-1,3-benzodiazole-6-carboxylic acid are diverse:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4